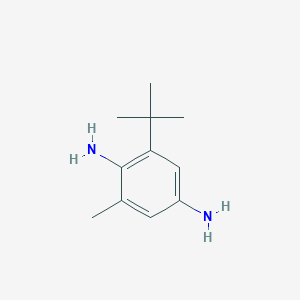

2-Tert-butyl-6-methylbenzene-1,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

925917-21-1 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-tert-butyl-6-methylbenzene-1,4-diamine |

InChI |

InChI=1S/C11H18N2/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6H,12-13H2,1-4H3 |

InChI Key |

WBZIUIKHOPUCHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(C)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 6 Methylbenzene 1,4 Diamine and Its Derivatives

Strategies for ortho-Substituted Aryl Amine Precursors

The construction of the core 2-tert-butyl-6-methylaniline scaffold is a critical first step. Several established methods for the synthesis of ortho-substituted aryl amines can be adapted for this purpose.

One common approach involves the alkylation of p-cresol . The reaction of p-cresol with tert-butyl alcohol in the presence of a suitable catalyst can yield 2-tert-butyl-4-methylphenol. This reaction is of industrial significance and various catalytic systems have been developed to optimize the yield and selectivity. Subsequently, the hydroxyl group can be converted to an amino group through various chemical transformations.

Another strategy starts with 2-tert-butylphenol. Vapor-phase catalytic methylation with methanol at elevated temperatures (280–300°C) can selectively introduce a methyl group at the ortho position, yielding 6-tert-butyl-2-methylphenol researchgate.net. It is noted that higher temperatures can lead to the formation of 2,6-dimethylphenol researchgate.net.

Friedel-Crafts alkylation of an appropriately substituted aniline derivative is another potential route. However, direct alkylation of anilines can be challenging due to the reactivity of the amino group. Therefore, protection of the amino group is often necessary before carrying out the alkylation, followed by a deprotection step.

Aromatic Amine Functionalization Techniques

Once a suitable ortho-substituted aniline precursor is obtained, further functionalization is required to introduce the second amino group in the para position. This can be achieved through nitration followed by reduction.

Regioselective nitration is a key step to ensure the correct placement of the second amino group. The nitration of N-alkyl anilines using tert-butyl nitrite has been reported as a mild and efficient method for regioselective ring nitration nih.govresearchgate.net. This method can produce N-nitroso N-alkyl nitroanilines, which can then be converted to N-alkyl phenylenediamines nih.govresearchgate.net. While this specific methodology is for N-alkyl anilines, similar principles of directing group effects would apply to the nitration of a protected 2-tert-butyl-6-methylaniline. The bulky tert-butyl and methyl groups will influence the regioselectivity of the nitration, likely directing the incoming nitro group to the para position.

Reduction of the nitro group is the final step to afford the diamine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). The choice of reducing agent depends on the presence of other functional groups in the molecule.

Regioselective Synthesis of 1,4-Diamine Architectures

Achieving the desired 1,4-diamine (p-phenylenediamine) architecture with the specific 2-tert-butyl-6-methyl substitution pattern requires careful control of regioselectivity throughout the synthetic sequence. A plausible synthetic route is outlined below:

Alkylation of p-Cresol: Start with p-cresol and introduce a tert-butyl group at one of the ortho positions using an alkylation reaction, for example, with tert-butyl alcohol and an acid catalyst. This would yield 2-tert-butyl-4-methylphenol.

Nitration: The resulting phenol would then be nitrated. The hydroxyl group is a strong ortho-, para-director. Given that one ortho position is blocked by the tert-butyl group and the other by the methyl group, nitration is expected to occur predominantly at the position para to the hydroxyl group.

Reduction of the Nitro Group and Conversion of the Hydroxyl Group: The nitro group can be reduced to an amino group. The phenolic hydroxyl group would then need to be converted into an amino group. This could be achieved through various methods, such as conversion to an aryl triflate followed by a Buchwald-Hartwig amination.

An alternative approach could involve starting with a di-substituted benzene ring and introducing the amino groups. For example, starting with 1-tert-butyl-3-methylbenzene, a sequence of nitration, reduction, and further functionalization could potentially lead to the desired product, although controlling the regioselectivity of multiple nitrations would be challenging.

| Step | Reaction | Reactants | Key Considerations |

| 1 | Friedel-Crafts Alkylation | p-Cresol, tert-butyl alcohol, Acid catalyst | Catalyst choice and reaction conditions to maximize ortho-alkylation. |

| 2 | Nitration | 2-tert-butyl-4-methylphenol, Nitrating agent (e.g., HNO₃/H₂SO₄) | Control of reaction conditions to favor mono-nitration at the para-position. |

| 3 | Reduction | Dinitro intermediate, Reducing agent (e.g., H₂, Pd/C) | Efficient reduction of both nitro groups to amines. |

Derivatization Pathways and Synthetic Utility

2-Tert-butyl-6-methylbenzene-1,4-diamine, with its two primary amino groups, is a versatile building block for the synthesis of a variety of organic molecules, including Schiff bases, heterocyclic compounds, and polymers. The steric hindrance provided by the ortho-substituents can influence the reactivity of the amino groups and the properties of the resulting derivatives.

The primary amino groups of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines) ekb.egjocpr.comjocpr.com. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The reaction of phenylenediamines with salicylaldehyde, for instance, is a well-established method for preparing Schiff bases that can act as ligands in coordination chemistry jocpr.com. The steric bulk of the tert-butyl and methyl groups in the target diamine may influence the rate of reaction and the geometry of the resulting Schiff base.

| Carbonyl Compound | Resulting Schiff Base | Potential Applications |

| Salicylaldehyde | N,N'-bis(salicylidene)-2-tert-butyl-6-methylbenzene-1,4-diamine | Ligands for metal complexes, fluorescent sensors |

| Acetylacetone | Bis(enamine) derivative | Precursors for heterocyclic synthesis |

| Benzaldehyde | N,N'-bis(benzylidene)-2-tert-butyl-6-methylbenzene-1,4-diamine | Intermediates in organic synthesis |

The 1,4-diamine functionality serves as a key synthon for the construction of various nitrogen-containing heterocyclic systems rsc.orgnih.govresearchgate.net. The reaction with 1,2-dicarbonyl compounds, for example, can lead to the formation of quinoxaline derivatives. Similarly, reactions with other bifunctional electrophiles can yield a diverse range of heterocyclic structures.

The synthesis of benzimidazoles is a notable application of aromatic diamines. While typically requiring ortho-diamines, the 1,4-diamine could potentially be used in reactions leading to polymeric or macrocyclic structures containing benzimidazole-like units under specific conditions.

Substituted p-phenylenediamines are important intermediates in the synthesis of various functional materials nih.gov. They are widely used as antioxidants and antiozonants in the rubber industry nih.govresearchgate.netresearchgate.netnih.govacs.org. The antioxidant properties arise from the ability of the amino groups to donate a hydrogen atom to scavenge free radicals. The bulky ortho-substituents in this compound would likely enhance its stability and persistence as an antioxidant.

Furthermore, aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the asymmetrically substituted this compound into a polymer backbone could impart unique properties, such as improved solubility and modified thermal characteristics, due to the disruption of chain packing caused by the bulky and irregular substituent pattern.

Reactivity and Mechanistic Investigations of 2 Tert Butyl 6 Methylbenzene 1,4 Diamine

Influence of Steric Hindrance from the Tert-butyl Group on Reaction Pathways

The presence of a tert-butyl group ortho to an amino group and a methyl group introduces significant steric hindrance, which plays a crucial role in dictating the regioselectivity and feasibility of certain reactions. This steric bulk can physically obstruct the approach of reagents to the adjacent functional groups and aromatic ring positions.

In reactions involving the amine groups, the tert-butyl group can hinder the approach of electrophiles or other reactants, potentially slowing down reaction rates compared to less hindered anilines. For instance, in acylation or alkylation reactions at the amino groups, the bulky substituent may necessitate more forcing reaction conditions.

During electrophilic aromatic substitution, the tert-butyl group sterically hinders the ortho positions (relative to itself), making substitution at these sites less favorable. nih.govresearchgate.net This steric hindrance often leads to a preference for substitution at the less hindered para position relative to the directing amino groups. The sheer size of the tert-butyl group can create tremendous steric repulsion, which can even prevent further substitution on adjacent carbons. researchgate.net

Electronic Effects of Alkyl Substituents on Amine Reactivity

Both the tert-butyl and methyl groups are alkyl substituents that exhibit electron-donating effects, which in turn influence the reactivity of the amine groups. These effects are primarily transmitted through induction and hyperconjugation.

Inductive Effect: Alkyl groups are electron-releasing through the sigma bonds, which increases the electron density on the aromatic ring. This increased electron density, in turn, enhances the nucleophilicity of the amine groups, making them more reactive towards electrophiles.

Hyperconjugation: The methyl group can further donate electron density to the aromatic ring through hyperconjugation, involving the overlap of the C-H σ-bonds with the π-system of the ring. While the tert-butyl group lacks α-hydrogens and thus cannot participate in hyperconjugation in the same way, it still contributes a net electron-donating inductive effect. researchgate.net

These electron-donating effects make the amino groups more basic compared to aniline, although this can be counteracted by steric hindrance to protonation and solvation. researchgate.net The increased electron density on the nitrogen atoms enhances their ability to act as nucleophiles.

Electrophilic Aromatic Substitution Behavior

The amino groups are powerful activating and ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atoms can be delocalized into the benzene ring, significantly increasing its nucleophilicity and stabilizing the cationic intermediate (the sigma complex).

In the case of 2-tert-butyl-6-methylbenzene-1,4-diamine, the two amino groups strongly activate the ring towards electrophiles. The directing influence of the substituents can be summarized as follows:

-NH₂ groups: Strongly activating and ortho-, para-directing.

-CH₃ group: Activating and ortho-, para-directing.

-C(CH₃)₃ group: Activating and ortho-, para-directing. researchgate.net

The positions for electrophilic attack are therefore determined by a combination of these directing effects and the steric hindrance imposed by the tert-butyl group. The positions ortho and para to the amino groups are electronically favored. However, the position between the tert-butyl and amino group is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the positions para to the amino groups, if available and not sterically blocked.

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|

| -NH₂ (at C1) | Strongly Activating | Ortho, Para | Moderate |

| -C(CH₃)₃ (at C2) | Activating | Ortho, Para | High |

| -NH₂ (at C4) | Strongly Activating | Ortho, Para | Moderate |

| -CH₃ (at C6) | Activating | Ortho, Para | Low |

Oxidation and Reduction Chemistry of the Diamine Moiety

The p-phenylenediamine (B122844) moiety in this compound is susceptible to oxidation. The presence of two electron-donating amino groups makes the molecule readily oxidizable. Oxidation can proceed in a stepwise manner to form various products. The initial step often involves the removal of one electron to form a radical cation (semiquinone). Further oxidation can lead to the formation of a diimine species. These colored and reactive species can undergo further reactions, such as polymerization or reaction with other nucleophiles present in the medium.

The redox potential of the diamine is influenced by the alkyl substituents. The electron-donating nature of the tert-butyl and methyl groups is expected to lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted p-phenylenediamine.

Conversely, the oxidized forms (diimines) can be reduced back to the diamine. This redox chemistry is a characteristic feature of p-phenylenediamines and their derivatives.

Nucleophilic Substitution Reactions Involving Amine Groups

The amino groups in this compound are nucleophilic and can participate in nucleophilic substitution reactions. For example, they can react with alkyl halides or acyl halides. However, the reactivity of the amine groups in such reactions is significantly influenced by the steric hindrance from the adjacent tert-butyl group.

The amine group at position 1, being ortho to the bulky tert-butyl group, will be less accessible to electrophiles compared to the amine group at position 4, which is ortho to a smaller methyl group. This difference in steric environment could lead to selective reactions at the less hindered amine group under controlled conditions. For a successful nucleophilic substitution to occur, the incoming nucleophile must be able to approach the electrophilic center. The bulky tert-butyl group can create a "steric shield" that hinders this approach.

Mechanistic Studies of Transformation Reactions

Detailed mechanistic studies specifically on this compound are not widely available in the literature. However, the mechanisms of its transformation reactions can be inferred from studies of related substituted anilines and phenylenediamines.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms of complex organic molecules. For a molecule like this compound, computational methods can provide valuable insights into:

Molecular Geometry and Electronic Structure: DFT calculations can optimize the ground-state geometry of the molecule and provide information about its electronic properties, such as charge distribution and molecular orbital energies (HOMO and LUMO). This information is crucial for understanding its reactivity.

Reaction Pathways and Transition States: By mapping the potential energy surface, computational methods can identify the most likely reaction pathways for various transformations. The geometries and energies of transition states can be calculated, providing information about the activation barriers of different reaction steps.

Steric and Electronic Effects: Computational models can quantify the steric and electronic effects of the tert-butyl and methyl substituents. For instance, the steric hindrance of the tert-butyl group can be visualized and its impact on the activation energies of different reaction pathways can be assessed.

Regioselectivity: In electrophilic aromatic substitution reactions, DFT calculations can predict the relative stability of the different possible sigma complexes, thereby explaining the observed regioselectivity.

Redox Potentials: Computational electrochemistry can be used to predict the oxidation and reduction potentials of the diamine, which is relevant to its antioxidant properties and its behavior in electrochemical reactions.

Studies on similar substituted p-phenylenediamine antioxidants have utilized DFT to understand their geometries and dehydrogenation products, which is relevant to their antioxidant mechanism. researchgate.net Such computational approaches could be applied to elucidate the detailed mechanisms of oxidation, electrophilic substitution, and other reactions of this compound.

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating 2-Tert-butyl-6-methylbenzene-1,4-diamine typically follows established methodologies for N-donor ligands researchgate.netpvpcollegepatoda.org. A common approach involves the direct reaction of the diamine ligand with a metal salt, such as a halide, acetate, or nitrate, in a suitable solvent. Protic solvents like methanol or ethanol are frequently employed to facilitate the dissolution of the reactants and the precipitation of the resulting complex researchgate.netcumhuriyet.edu.tr. The reaction is often carried out under mild conditions, sometimes with gentle heating to ensure completion.

Once synthesized, the comprehensive characterization of these complexes is crucial to determine their structure, composition, and properties. A suite of spectroscopic and analytical techniques is employed for this purpose.

| Characterization Technique | Information Obtained | References |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms coordination of the amine groups by observing shifts in the N-H stretching and bending frequencies. New bands in the low-frequency region can indicate the formation of Metal-Nitrogen (M-N) bonds. | cumhuriyet.edu.tr |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand's structure in diamagnetic complexes. Changes in the chemical shifts of the aromatic and substituent protons upon coordination can elucidate the binding mode. | scilit.comnih.gov |

| UV-Visible Spectroscopy | Reveals information about the electronic structure of the complex. Bands in the UV region typically correspond to intra-ligand transitions, while bands in the visible region often arise from d-d transitions of the metal center. | cumhuriyet.edu.trnih.gov |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition and stoichiometry. | scilit.com |

| Elemental Analysis | Provides the empirical formula of the complex by determining the percentage composition of C, H, and N. | researchgate.net |

| Single-Crystal X-ray Diffraction | Offers definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. | researchgate.net |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex (paramagnetic or diamagnetic), which helps in assigning the metal's oxidation state and electron configuration (high-spin or low-spin). | nih.gov |

As a versatile N-donor ligand, this compound is expected to form stable complexes with a wide range of transition metal ions. Its coordination chemistry is anticipated to be rich, particularly with late transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II), which have a strong affinity for nitrogen donor atoms researchgate.netresearchgate.netnih.gov. Studies on related o-phenylenediamine ligands have demonstrated their capacity to form both mononuclear and binuclear complexes, suggesting that this diamine could exhibit similar versatility depending on the metal-to-ligand ratio and reaction conditions nih.govresearchgate.net. The nature of the metal ion, including its size, preferred coordination number, and oxidation state, will significantly influence the stoichiometry and geometry of the resulting complex.

A defining characteristic of this ligand is the presence of a bulky tert-butyl group and a methyl group positioned ortho to the amine donors. These substituents exert significant steric hindrance, a nonbonding interaction that influences the shape and reactivity of molecules by preventing atoms from occupying the same space wikipedia.org. This steric congestion is a critical factor in determining the coordination number and geometry of the metal center libretexts.orgcam.ac.uk.

The steric demands of the 2-tert-butyl and 6-methyl groups can:

Limit the Coordination Number: The sheer size of the substituents can prevent a large number of ligands from binding to the metal center, favoring lower coordination numbers (e.g., four or five) over higher ones (e.g., six) libretexts.orgnih.gov.

Enforce Distorted Geometries: The steric repulsion between the bulky groups on the ligand and other co-ligands can cause the coordination geometry to deviate from idealized forms (e.g., tetrahedral or octahedral) nih.gov. This can lead to unique structures with specific catalytic or physical properties.

Control Reactivity: Steric hindrance can be exploited to control the selectivity of reactions by blocking certain approaches of a substrate to the metal's active site wikipedia.org. This is a key principle in catalyst design.

The effect of steric bulk on coordination is a well-established principle, with bulky ligands like tricyclohexylphosphine or those incorporating adamantyl groups being used to stabilize specific geometries and reactive species wikipedia.orgnih.gov.

| Steric Profile | Likely Coordination Number | Potential Geometries | Rationale |

| Low Steric Hindrance | 6 | Octahedral | Allows for the maximum number of ligand-metal bonds to form. |

| Moderate Steric Hindrance | 5 or 6 | Square Pyramidal, Trigonal Bipyramidal, Distorted Octahedral | A balance between forming sufficient bonds and minimizing steric repulsion. |

| High Steric Hindrance (e.g., with this compound) | 4 or 5 | Distorted Tetrahedral, Square Planar, Square Pyramidal | Steric repulsion is a dominant factor, preventing higher coordination numbers and distorting ideal geometries libretexts.orgcam.ac.uk. |

The coordination of ligands plays a vital role in stabilizing specific oxidation states of a metal ion. N-donor ligands, like this compound, are effective at stabilizing higher oxidation states by donating electron density to the metal center, thereby compensating for the increased positive charge mdpi.com. The two amine groups provide significant sigma-donation, which is a key factor in this stabilization.

Furthermore, phenylenediamine ligands can be considered redox-active, meaning the ligand itself can participate in electron-transfer processes udel.edu. The ligand can exist in different oxidation states (diamide, semiquinonediimine radical, and quinonediimine), which allows it to act as an electron reservoir. This property can be used to stabilize metal ions in unusual or otherwise inaccessible oxidation states researchgate.net. For instance, the oxidation of the ligand can allow the metal to remain in a lower, more stable oxidation state, or conversely, the ligand can be reduced to support a higher metal oxidation state. This ligand-centered redox activity adds another layer of complexity and utility to the coordination chemistry of these systems udel.eduresearchgate.net.

Design Principles for Chiral Ligands Incorporating Tert-butyl-Substituted Diamines

In the field of asymmetric catalysis, the primary goal is to use a small amount of a chiral catalyst to generate a large amount of an enantiomerically pure product. The catalyst's effectiveness relies almost entirely on the design of the chiral ligand bound to the metal center nih.gov. Chiral diamines are a cornerstone of modern asymmetric catalysis, forming the backbone of many "privileged ligands" that are effective for a wide range of reactions chemrxiv.orgresearchgate.netchemrxiv.org.

The incorporation of a sterically defined unit like this compound into a larger chiral scaffold is a powerful design strategy. Key principles include:

Creating a Chiral Pocket: The bulky tert-butyl group is exceptionally useful for creating a well-defined, three-dimensional chiral environment around the metal's active site. This steric blocking can dictate how a substrate approaches the metal, favoring one enantiomeric pathway over the other.

Enantiocontrol through Steric Repulsion: By strategically placing the bulky group, one can introduce destabilizing steric interactions for one transition state while allowing the other to proceed unhindered, leading to high enantioselectivity.

Non-Symmetrical Design: While C2-symmetric ligands have been historically successful, there is growing evidence that non-symmetrical ligands, which have electronically and sterically different donor atoms, can offer superior enantiocontrol for certain reactions nih.gov. The inherent asymmetry of the 2-tert-butyl-6-methyl substitution pattern aligns well with this modern design principle.

Computational studies are often used to engineer and optimize ligand scaffolds to achieve better performance in asymmetric catalysis chemrxiv.orgresearchgate.net.

Electronic Structure and Ligand Field Effects in Metal Complexes

The properties of transition metal complexes, including their color, magnetic behavior, and reactivity, are dictated by their electronic structure. Ligand Field Theory (LFT), an application of molecular orbital theory, is used to describe the bonding and orbital arrangement in these complexes wikipedia.orgwelcomehomevetsofnj.orglibretexts.org.

When this compound coordinates to a metal ion, its nitrogen lone pairs, acting as sigma-donors, interact with the metal's valence d-orbitals libretexts.orgyoutube.com. This interaction causes the five degenerate d-orbitals to split into two or more energy levels. In a common octahedral geometry, they split into a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²) libretexts.orgyoutube.com.

Key aspects include:

Ligand Field Splitting (Δ): The energy difference between the split d-orbital sets is known as the ligand field splitting parameter (Δ). The magnitude of Δ is determined by the ligand's identity, as summarized by the spectrochemical series. Amine ligands typically induce an intermediate field splitting youtube.com.

High-Spin vs. Low-Spin Complexes: For metal ions with d⁴ to d⁷ electron configurations, the electrons can either populate the higher-energy orbitals to maximize spin (high-spin) or pair up in the lower-energy orbitals (low-spin). The outcome depends on whether the splitting energy (Δ) is smaller or larger than the electron pairing energy wikipedia.orglibretexts.org.

Magnetic Properties: The number of unpaired electrons, determined by the spin state, governs the complex's magnetic properties. High-spin complexes are paramagnetic (attracted to a magnetic field), while low-spin complexes can be diamagnetic (no interaction with a magnetic field) nih.govlibretexts.org.

Electronic Spectra: The color of a transition metal complex is often due to the absorption of light promoting an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). The energy of this transition corresponds to the ligand field splitting (Δ) welcomehomevetsofnj.orgyoutube.com.

Computational tools, such as Density Functional Theory (DFT), are frequently used to model the electronic structure of complexes, calculate frontier molecular orbitals (HOMO/LUMO), and predict redox potentials, providing deeper insight into their reactivity researchgate.net.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific information regarding the catalytic applications of the chemical compound “this compound” to fully address the detailed outline provided in the user's request.

The search yielded general information on related classes of compounds, such as sterically hindered diamines and substituted p-phenylenediamines, and their roles in various catalytic processes. Key concepts relevant to the requested topics were identified:

Homogeneous and Asymmetric Catalysis: Chiral diamine ligands are widely utilized in creating metal complexes for asymmetric catalysis, where the ligand's structure is crucial for achieving high enantioselectivity. nih.govresearchgate.netacs.orgchemrxiv.orgrsc.org

Steric Hindrance: The presence of bulky substituents, such as tert-butyl groups, on ligands is a well-established strategy to create a specific chiral environment around a metal center, which can influence the stereochemical outcome of a reaction. nih.govrsc.org

High-Throughput Screening: This methodology is a standard approach in modern catalysis research for the rapid discovery and optimization of catalysts by testing large libraries of diverse ligands. rsc.orgresearchgate.net

Heterogeneous Catalysis: Amines and diamines can be grafted onto solid supports to create heterogeneous catalysts, combining the activity of the amine functionality with the ease of separation of the catalyst. acs.orgresearchgate.net

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound is not possible based on the currently available information. Proceeding would require speculation and extrapolation from related compounds, which would violate the core requirement for scientific accuracy focused solely on the subject molecule.

Catalytic Applications

Heterogeneous Catalysis

Polymer-Supported Diamine-Metal Catalysts

There is no available research detailing the synthesis, characterization, or application of polymer-supported catalysts that specifically incorporate 2-Tert-butyl-6-methylbenzene-1,4-diamine as a ligand for metal centers. General methodologies for creating polymer-supported catalysts often involve grafting ligands onto polymer backbones, but this has not been specifically described for this compound.

Surface Immobilization Methodologies

Specific methodologies for the immobilization of this compound onto surfaces such as silica, magnetic nanoparticles, or other solid supports have not been reported in the reviewed literature. While surface immobilization is a common strategy to heterogenize homogeneous catalysts, details pertaining to this specific diamine are absent.

Reusability and Stability of Supported Catalysts

As no polymer-supported or surface-immobilized catalysts of this compound have been described, there is consequently no data on their reusability or stability in catalytic cycles. Studies on the leaching of the diamine or its metal complex from a support, or the retention of catalytic activity over multiple runs, are not available.

Specific Reaction Systems

Reduction Reactions (e.g., Ketone Hydrogenation, Birch Reduction Analogs)

There is no documented use of this compound in catalytic reduction reactions. Its efficacy as a ligand or catalyst in processes like the hydrogenation of ketones or in reactions analogous to the Birch reduction has not been investigated in the available literature.

Polymerization Catalysis

The application of this compound as a component in catalytic systems for polymerization reactions is not described in the current body of scientific literature. Its potential role as a ligand for metal-based polymerization catalysts or as an initiator has not been explored.

Based on a thorough review of available scientific literature, there is no specific information regarding the catalytic applications of this compound within the framework of the requested topics. The general fields of polymer-supported diamine catalysts, their immobilization, and their use in oxidation, reduction, and polymerization reactions are active areas of research. However, these studies have not yet extended to the specific compound of interest. Therefore, no detailed research findings or data tables for its catalytic use can be provided at this time.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is no specific research detailing the use of the chemical compound This compound in the polymer chemistry and advanced materials science applications outlined in the request.

The searches for the application of this specific monomer in the synthesis of functional polymers, high-performance architectures such as polyamides and covalent organic frameworks (COFs), optoelectronic materials like electrochromic polymers, or in thin film deposition techniques like ALD, did not yield any direct research findings.

While extensive research exists for structurally related compounds, such as other substituted p-phenylenediamines (e.g., 2,5-dimethyl-p-phenylenediamine) or more complex diamines incorporating tert-butyl groups, these findings cannot be accurately attributed to this compound. Adhering to the principles of scientific accuracy and the strict instructions to focus solely on the specified compound, it is not possible to generate the requested article.

Therefore, the content for the following sections and subsections cannot be provided:

Polymer Chemistry and Advanced Materials Science Applications

Surface Modification and Coating Technologies

The unique molecular architecture of 2-Tert-butyl-6-methylbenzene-1,4-diamine, characterized by the presence of a bulky tert-butyl group and a methyl group flanking the amine functionalities, suggests its potential utility in the formulation of advanced coatings and for the modification of polymer surfaces. While direct research on this specific diamine in coating applications is limited, the principles derived from structurally similar sterically hindered aromatic diamines provide a strong basis for understanding its potential contributions to this field.

The incorporation of bulky substituents on the aromatic ring of diamines is a known strategy to modulate the properties of polymers such as polyurethanes and epoxies, which are foundational materials for high-performance coatings. These bulky groups can influence the reaction kinetics during curing and the final physical and chemical properties of the coating.

Role in Polymer Systems for Coatings:

Aromatic diamines are crucial components, often used as curing agents or chain extenders, in the synthesis of various polymers for coating applications. tri-iso.com In polyurethane and polyurea systems, the amine groups react with isocyanate groups. tri-iso.comtri-iso.com The steric hindrance provided by the tert-butyl and methyl groups in this compound is expected to slow down the reaction rate with isocyanates. tri-iso.com This controlled reactivity, often referred to as a longer "pot life," can be advantageous in coating applications, allowing for better processability and leading to coatings with improved aesthetic qualities. tri-iso.com

For epoxy resins, aromatic diamines act as hardeners, where the amine hydrogens react with the epoxide rings to form a crosslinked network. mdpi.combohrium.com The structure of the aromatic diamine significantly impacts the curing behavior and the final properties of the epoxy thermoset. mdpi.comdntb.gov.ua The presence of bulky groups like tert-butyl can affect the crosslink density and the mobility of the polymer chains, which in turn influences the mechanical and thermal properties of the resulting coating. mdpi.com

Anticipated Effects on Coating Properties:

The integration of this compound into polymer coatings is anticipated to impart several beneficial properties:

Improved Thermal Stability: Aromatic structures inherently contribute to thermal resistance. The rigid backbone formed by the incorporation of this diamine would likely enhance the thermal stability of the coating. Aromatic polyamines generally offer enhanced thermal resistance compared to their aliphatic counterparts. tri-iso.com

Enhanced Chemical Resistance: The formation of a densely crosslinked polymer matrix, combined with the protective nature of the bulky alkyl groups, can lead to coatings with superior resistance to chemical attack. Greater crosslinking in polyurethane and polyurea systems typically results in enhanced chemical resistance. tri-iso.com

Corrosion Resistance: Aromatic amines containing a p-phenylenediamine (B122844) moiety have been investigated for their ability to protect metals from corrosion when incorporated into organic coatings. google.com The diamine structure can contribute to the formation of a passive layer on the metal surface, inhibiting corrosion. Polyurea coatings formulated with a blend of a primary amine and a diamine extender have shown notable corrosion resistance. dau.edu

Hydrophobicity and Surface Properties: The nonpolar tert-butyl group is expected to increase the hydrophobicity of the coating surface. This can be beneficial for applications requiring water repellency and ease of cleaning. Surface modifications that introduce aromatic rings can alter the surface energy and wettability of materials.

Research Findings on Structurally Related Diamines:

The following table summarizes the mechanical properties of an epoxy resin (AFG-90MH) cured with different aromatic diamines. This data illustrates how substituents on the aromatic diamine influence the final properties of the material.

| Curing Agent | Flexural Strength (MPa) | Glass Transition Temperature (Tg) (°C) |

| 4,4′-methylenedianiline (MDA) | 158 | 213 |

| 4,4′-methylenebis(2-ethylaniline) (MOEA) | 136 | 172 |

| 4,4′-methylenebis(2-chloroaniline) (MOCA) | 165 | 190 |

| 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 148 | 183 |

Data extracted from a study on high-performance epoxy resins, illustrating the influence of the aromatic diamine structure on material properties. mdpi.comdntb.gov.ua

The data indicates that both the type and position of the substituent on the aromatic diamine have a significant impact on the mechanical strength and thermal properties of the resulting epoxy polymer. For example, the presence of polar chlorine substituents in MOCA enhances intermolecular interactions, leading to a higher flexural strength. mdpi.com Conversely, the bulky ethyl groups in MOEA and MCDEA introduce steric hindrance, which can affect the crosslink density and reduce the glass transition temperature. mdpi.com Based on these trends, it can be inferred that the combination of a tert-butyl and a methyl group in this compound would also lead to a unique set of properties in a cured epoxy system.

In the context of polyurethanes, the use of N,N'-dialkyl substituted aromatic diamines has been shown to produce thermoplastic polyurethanes, which are particularly useful for coatings, adhesives, and sealants. google.com The steric hindrance from the alkyl groups influences the reactivity and the nature of the final polymer. google.com

The following table presents data on the impact of a polyurea coating system on the mechanical properties of a material after chemical exposure, demonstrating the chemical resistance imparted by the diamine-based formulation.

| Chemical Exposure (30 days) | Hardness Change (%) | Tensile Strength Change (%) | Elongation Change (%) |

| Deionized Water | +2 | +11 | -1 |

| Sodium Hydroxide 50% | +4 | +49 | -9 |

| Sulfuric Acid 50% | +1 | +11 | -12 |

| Xylene | -1 | +23 | -11 |

Data adapted from a study on a specialized polyurea coating, showing the percentage change in properties after chemical immersion. dau.edu

These findings underscore the critical role that the choice of diamine plays in tailoring the performance of polymer coatings for specific and demanding applications. While further experimental work is needed to fully characterize the behavior of this compound in coating systems, the existing body of research on analogous compounds provides a strong indication of its potential as a valuable component in the formulation of advanced and high-performance surface coatings.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the supramolecular chemistry and self-assembly of the compound This compound that aligns with the detailed outline provided.

Extensive searches for this specific compound in the context of molecular recognition, the role of its tert-butyl groups in hydrophobic interactions, its hydrogen bonding patterns in supramolecular architectures, crystal engineering analysis, its use in self-assembled ligands for catalysis, or its application in the construction of macrocyclic and cage compounds did not yield any relevant research findings or data.

The scientific literature details these concepts for analogous compounds, such as various substituted phenols, other diamine isomers, or molecules containing tert-butyl groups in different arrangements. However, per the strict requirement to focus solely on This compound , no content can be generated for the requested sections and subsections.

Therefore, this article cannot be written as the requested information for this specific chemical compound is not present in the accessible scientific domain.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies of the Compound and its Derivatives

X-ray diffraction is an indispensable tool for the unambiguous determination of molecular and crystal structures. Analysis of single crystals provides precise atomic coordinates, bond lengths, and bond angles, offering a foundational understanding of the molecule's solid-state conformation.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) analysis provides a precise three-dimensional map of electron density within a crystal, allowing for the exact determination of atomic positions.

Analysis of (Z)-2-(tert-butyl)-6-(7-(tert-butyl)-5-methylbenzo[d] rsc.orgnih.govoxathiol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one:

A study on a related derivative, (Z)-2-(tert-butyl)-6-(7-(tert-butyl)-5-methylbenzo[d] rsc.orgnih.govoxathiol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one, revealed its crystallization in a monoclinic system with the space group P2₁/m. The analysis provided detailed unit cell dimensions and confirmed the rigid nature of the molecule. researchgate.net

Analysis of (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol:

Another derivative, a Schiff base compound C₂₂H₂₈ClNO, was found to crystallize in the orthorhombic system with the space group Pnma. A key structural feature of this molecule is its mirror symmetry, with all non-hydrogen atoms, except for those in the tert-butyl groups, located on the mirror plane. The structure is further characterized by an intramolecular O—H⋯N hydrogen bond, which forms a stable S(6) ring motif. nih.gov

Below is a table summarizing the crystallographic data for these derivatives.

| Parameter | (Z)-2-(tert-butyl)-6-(...)-one researchgate.net | (E)-2,4-di-tert-butyl-6-(...)-phenol nih.gov |

|---|---|---|

| Chemical Formula | C₂₃H₂₈O₂S | C₂₂H₂₈ClNO |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/m | Pnma |

| a (Å) | 9.3198(3) | 15.895(3) |

| b (Å) | 7.0131(2) | 7.2088(14) |

| c (Å) | 15.4566(4) | 18.411(4) |

| α (°) | 90 | 90 |

| β (°) | 106.236(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 969.96(5) | 2108.6(7) |

| Z | 2 | 4 |

| Temperature (K) | 100 | 296 |

Analysis of Intermolecular Contacts and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces that govern crystal packing.

For the derivative (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol, Hirshfeld surface analysis was employed to dissect the intermolecular interactions. nih.gov The analysis revealed that the crystal packing is dominated by van der Waals forces, specifically H⋯H interactions, which account for the largest portion of the surface.

The key intermolecular contacts and their percentage contributions to the Hirshfeld surface are detailed in the table below:

| Interaction Type | Contribution (%) nih.govnih.gov |

|---|---|

| H⋯H | 68.9 |

| C⋯H/H⋯C | 11.7 |

| Cl⋯H/H⋯Cl | 11.0 |

| C⋯C | 4.5 |

| N⋯C/C⋯N | 2.2 |

| O⋯H/H⋯O | 1.3 |

| N⋯H/H⋯N | 0.4 |

These results highlight the significance of hydrogen-hydrogen and carbon-hydrogen contacts in the supramolecular assembly of this derivative. nih.govnih.gov The analysis also identified C—H⋯π interactions that link the molecules into a three-dimensional network. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular skeleton and the analysis of conformational features.

For the related compound 1,1'-Oxybis(2,4-di-tert-butylbenzene) , ¹H and ¹³C NMR spectra provide characteristic signals for the tert-butyl and aromatic groups. The ¹H NMR spectrum shows distinct signals for the aromatic protons, appearing as a set of multiplets indicative of a 1,2,4-trisubstituted benzene ring. researchgate.net The tert-butyl groups give rise to sharp singlets in the upfield region of the spectrum.

The following tables summarize the key NMR data for 1,1'-Oxybis(2,4-di-tert-butylbenzene) in CDCl₃. researchgate.net

¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-6 | 7.54 | d | 8.6 |

| Aromatic H-3 | 7.36 | t | 2.5 |

| Aromatic H-5 | 7.13 | dd | 8.6, 2.5 |

| tert-Butyl (C4) | 1.33 | s | - |

| tert-Butyl (C2) | 1.28 | s | - |

¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 151.4 |

| Aromatic C-C(CH₃)₃ | 147.2 |

| Aromatic C-C(CH₃)₃ | 141.5 |

| Aromatic CH | 124.5 |

| Aromatic CH | 123.6 |

| Aromatic CH | 117.8 |

| C(CH₃)₃ | 34.7 |

| C(CH₃)₃ | 34.2 |

| C(CH₃)₃ | 31.6 |

| C(CH₃)₃ | 30.3 |

These spectral data are consistent with the proposed structure, confirming the connectivity and substitution pattern of the aromatic rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

For 2-tert-Butyl-6-methylaniline , the IR spectrum displays characteristic bands corresponding to the N-H and C-H stretching vibrations. The N-H stretching of the primary amine group typically appears as a pair of bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups appears just below 3000 cm⁻¹. The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. nist.gov

A combined experimental and theoretical study on 2,4-di-tert-butylphenol provides a detailed vibrational analysis. nih.gov The key vibrational modes are summarized below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3600 | Phenolic hydroxyl group |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in methyl and tert-butyl groups docbrown.info |

| C=C Stretch | 1450 - 1600 | Aromatic ring stretching |

| C-O Stretch | ~1200 | Phenolic C-O bond stretching |

| C-H Bend | ~700 - 900 | Out-of-plane bending of aromatic C-H bonds, indicative of substitution pattern docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information on its conjugated systems and electronic structure. Aromatic compounds like benzene and its derivatives typically exhibit characteristic absorption bands corresponding to π → π* transitions. up.ac.za

For a simple substituted aromatic ring, such as in 1,1'-Oxybis(2,4-di-tert-butylbenzene) , the UV-Vis spectrum in CH₂Cl₂ shows absorption maxima (λ_max) at 287.5 nm and 252.5 nm. researchgate.net The introduction of substituents onto the benzene ring, such as the tert-butyl, methyl, and diamine groups in the target compound, is expected to cause a bathochromic (red) shift of these absorption bands. up.ac.za

The electronic nature and position of these substituents influence the energy of the π and π* molecular orbitals. Electron-donating groups, like amino (-NH₂) and alkyl groups, typically increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and absorption at longer wavelengths.

The expected electronic transitions for substituted benzene derivatives are summarized below.

| Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| Primary Band (π → π) | ~200 - 230 | High-energy transition within the aromatic system. |

| Secondary Band (π → π) | ~250 - 290 | Lower-energy, often with fine vibrational structure, characteristic of the benzene ring. up.ac.za |

| n → π | Variable | Transition involving non-bonding electrons (e.g., from -NH₂) to the π system. Can be hidden by stronger π → π* bands. |

The precise λ_max values for 2-tert-butyl-6-methylbenzene-1,4-diamine would depend on these electronic effects and solvent polarity. The presence of two electron-donating amino groups is anticipated to significantly shift the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-tert-butyl-6-methylbenzene-1,4-diamine. Functionals such as B3LYP are commonly employed to optimize molecular geometries and predict electronic properties. nih.govresearchgate.net

DFT calculations are instrumental in determining the distribution of electron density across the molecule, which is crucial for predicting its reactivity. The molecular electrostatic potential (MEP) map is a key output that visualizes electron-rich and electron-poor regions. nih.gov For this compound, the amino groups (-NH2) and the alkyl substituents (tert-butyl and methyl) are electron-donating, increasing the electron density on the benzene ring.

The MEP map would indicate that the regions around the nitrogen atoms of the diamine groups are the most electron-rich sites, making them susceptible to electrophilic attack or protonation. The aromatic ring itself will also exhibit high electron density, predisposing it to electrophilic substitution reactions. The precise locations of highest reactivity on the ring are influenced by the combined directing effects of the four substituents.

A summary of typical charge analysis data is presented below.

| Atom/Group | Expected Mulliken Charge | Implication |

| Nitrogen (in NH2) | Negative | Nucleophilic center, site for protonation |

| Aromatic Ring Carbons | Variably Negative | Activated towards electrophilic substitution |

| Tert-butyl Group | Slightly Positive | Steric hindrance, weak electron donation |

| Methyl Group | Slightly Positive | Weak electron donation |

The chemical reactivity of a molecule can be quantified using global reactivity descriptors derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. For this compound, the presence of multiple electron-donating groups (two amines, one tert-butyl, one methyl) is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and thus indicating a tendency towards higher chemical activity, particularly oxidative reactions.

Below is a table of global reactivity descriptors that can be calculated using DFT.

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (EA) | -E_LUMO | Energy released when an electron is added |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Mechanics (MM) and Conformational Analysis

Molecular Mechanics (MM) employs classical physics to model the potential energy surface of molecules. It is particularly effective for performing conformational analysis, especially for molecules with flexible or sterically bulky groups. researchgate.net

For this compound, the most significant conformational feature is the rotation of the large tert-butyl group. MM calculations can determine the rotational energy barrier for this group, revealing the most stable (lowest energy) conformation and the energy required to rotate it. researchgate.net This steric hindrance imposed by the tert-butyl group can influence the orientation of the adjacent amino group and affect how the molecule interacts with other reactants or surfaces.

QM/MM (ONIOM) Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, are designed to study large molecular systems where only a specific part of the system requires a high-accuracy quantum mechanical treatment. acs.org

The ONIOM method could be applied to this compound if it were part of a larger system, such as a polymer chain or a self-assembled monolayer. In such a scenario, the core molecule (the diamine) could be treated with a high-level QM method (like DFT) to accurately describe its electronic properties and reactivity, while the surrounding environment (e.g., the rest of the polymer) would be treated with a computationally less expensive MM force field. acs.org This layered approach provides a balance of accuracy and efficiency for complex system simulations.

Prediction of Spectroscopic Properties

Computational methods are highly valuable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. plu.mx The calculations can predict the wavelengths of maximum absorption (λ_max) and identify the specific molecular orbital transitions responsible for these absorptions, such as HOMO→LUMO transitions. plu.mxresearchgate.net

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the computed spectrum with experimental data, a detailed assignment of vibrational modes to specific molecular motions can be achieved. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. researchgate.net

A table summarizing the types of spectroscopic data that can be predicted is shown below.

| Spectroscopy Type | Computational Method | Predicted Parameters |

| UV-Visible | TD-DFT | Absorption wavelengths (λ_max), oscillator strengths, orbital transitions |

| Infrared (IR) | DFT | Vibrational frequencies, intensities |

| NMR | DFT (with GIAO method) | Chemical shifts (δ), coupling constants |

Studies on Steric and Electronic Effects on Molecular Properties and Reactivity

The chemical behavior of this compound is governed by a combination of steric and electronic effects from its substituents.

Electronic Effects : All four substituents—two amino, one tert-butyl, and one methyl group—are electron-donating. This significantly increases the electron density of the aromatic ring, making it highly activated towards electrophilic attack. The amino groups have the strongest activating effect. These combined electronic effects also raise the HOMO energy, making the molecule a good electron donor and prone to oxidation. researchgate.net

Steric Effects : The tert-butyl group is exceptionally bulky and exerts a significant steric hindrance. researchgate.net This "steric insulation" can physically block access to the adjacent amino group (at position 1) and the ortho position on the ring (position 5), thereby directing incoming reactants to other, less hindered sites. The conformation of the molecule, particularly the dihedral angle between the plane of the substituents and the benzene ring, will be heavily influenced by the steric demands of the tert-butyl group. nih.govresearchgate.net

Computational studies can precisely quantify these effects by calculating parameters such as bond lengths, dihedral angles, charge distributions, and reaction energy barriers, providing a comprehensive understanding of the molecule's structure-property relationships.

Electrochemical Behavior and Applications

Redox Properties of 2-Tert-butyl-6-methylbenzene-1,4-diamine and its Derivatives

PPD ⇌ [PPD]•+ + e- (Semiquinone-diimine radical cation) [PPD]•+ ⇌ [PPD]2+ + e- (Quinone-diimine)

The stability of these oxidized species is a critical factor in their electrochemical behavior and subsequent chemical reactions. In aqueous solutions, the final quinone-diimine product of unsubstituted PPD can be unstable and susceptible to hydrolysis, which may lead to the formation of benzoquinone.

For this compound, the presence of the electron-donating tert-butyl and methyl groups is expected to stabilize the positive charge on the aromatic ring, thereby facilitating the oxidation process and potentially enhancing the stability of the resulting semiquinone-diimine radical cation and the quinone-diimine. Furthermore, the steric bulk of the tert-butyl group, positioned ortho to one of the amine functionalities, likely provides kinetic hindrance, protecting the oxidized species from subsequent reactions such as dimerization or hydrolysis that are observed with the unsubstituted parent compound. This steric protection is a well-known strategy for improving the stability of reactive intermediates in related classes of compounds, such as hindered phenols.

Cyclic Voltammetry and Other Electrochemical Techniques

In acidic media, the mechanism can be more complex, involving two electrons and two or three protons to form the quinone-diimine. The electron transfer is often quasi-reversible, with rate constants for PPD in the order of 6x10⁻⁴ cm/s as determined by both cyclic voltammetry and rotating disk voltammetry.

For this compound, the CV is expected to show a similar two-step oxidation. However, due to the electronic effects of the alkyl substituents, the oxidation potentials are anticipated to be lower (less positive) than those of unsubstituted PPD. Other voltammetric methods, such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV), are also employed, particularly in analytical contexts, as they offer enhanced sensitivity and lower detection limits for quantifying PPD and its derivatives.

Influence of Substituents on Electrochemical Activity

Substituents on the p-phenylenediamine (B122844) ring exert a profound influence on its electrochemical properties through a combination of electronic and steric effects.

Electronic Effects : The tert-butyl and methyl groups on the this compound molecule are both classified as electron-donating groups. By donating electron density to the aromatic system, they increase the energy of the highest occupied molecular orbital (HOMO). This makes the removal of an electron easier, resulting in a lower oxidation potential compared to the unsubstituted p-phenylenediamine. This principle is general for substituted anilines and phenylenediamines, where electron-donating groups facilitate oxidation.

Steric Effects : The steric hindrance introduced by the bulky tert-butyl group and the adjacent methyl group is significant. This bulk can influence the planarity of the molecule and the solvation shell around the amine groups. A key consequence of this steric shielding is the enhanced stability of the electrochemically generated radical cations. By physically blocking access to the reactive centers of the molecule, these bulky groups can inhibit follow-up chemical reactions that would otherwise consume the oxidized species, leading to more chemically reversible behavior observed in cyclic voltammetry.

| Property | Influence of -CH₃ and -C(CH₃)₃ Groups | Underlying Reason |

|---|---|---|

| Oxidation Potential | Lower (less positive) | Electronic Effect: Both groups are electron-donating, increasing the HOMO energy and making electron removal easier. |

| Reversibility | Potentially more reversible | Steric Effect: Bulky groups can hinder follow-up chemical reactions (e.g., dimerization, hydrolysis) of the oxidized species. |

| Stability of Oxidized Species | Increased | Electronic & Steric Effects: Positive charge is stabilized by electron donation, and reactive sites are sterically shielded. |

Electrochemical Sensing and Recognition

Derivatives of p-phenylenediamine are widely utilized in the development of electrochemical sensors and biosensors. One common strategy involves the electrochemical polymerization of the monomer onto an electrode surface (such as glassy carbon or gold) to form a conductive or non-conductive polymer film. These polymer-modified electrodes can exhibit excellent electrocatalytic activity toward the oxidation or reduction of specific target analytes. For instance, poly(p-phenylenediamine) modified electrodes have been successfully used for the sensitive detection of dopamine. The parent compound, PPD, has also been reported to act as a redox mediator, shuttling electrons between an enzyme and an electrode surface.

Given these precedents, this compound is a viable candidate for similar applications. It could be used as a monomer to form a unique polymer film. The presence of the tert-butyl and methyl groups would influence the morphology, porosity, hydrophobicity, and electronic properties of the resulting polymer. These tailored properties could lead to enhanced selectivity and sensitivity for a specific target analyte. The compound's inherent redox potential, shifted by the alkyl substituents, could also be advantageous for creating sensors that operate in a desired potential window to avoid interferences from other species in a sample.

Future Directions and Emerging Research Avenues

Integration in Multifunctional Materials

The primary foreseeable application of 2-Tert-butyl-6-methylbenzene-1,4-diamine is as a specialized monomer in the synthesis of high-performance polymers. Aromatic diamines are fundamental building blocks for polymers such as polyamides, polyimides, and polybenzoxazines, which are prized for their thermal stability and mechanical strength. The incorporation of alkyl substituents on the phenyl ring, as seen in this diamine, can significantly enhance the solubility and processability of the resulting polymers without compromising their desirable properties. researchgate.net

For instance, polymers derived from substituted p-phenylenediamines have shown improved solubility in common organic solvents, which is a critical advantage for manufacturing and application processes. doaj.org The bulky tert-butyl group in this compound would likely disrupt polymer chain packing, reducing crystallinity and further enhancing solubility. This could enable the creation of advanced materials for aerospace and electronic applications, such as low-dielectric composites and high-temperature adhesives. researchgate.net Research in this area would involve the polymerization of this diamine with various dianhydrides or diacyl chlorides to create novel polymer libraries and characterize their physicochemical properties.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Class | Potential Co-monomer | Expected Properties | Potential Applications |

| Polyimides | Pyromellitic dianhydride (PMDA) | Enhanced solubility, high thermal stability, low dielectric constant. | Flexible electronics, aerospace components. |

| Polyamides | Terephthaloyl chloride | Improved processability, high strength, good thermal resistance. | Advanced fibers, engineering plastics. |

| Polybenzoxazines | Bisphenol A-based benzoxazine | Lower curing temperatures, enhanced toughness, good flame retardancy. researchgate.net | High-performance composites, encapsulants. |

Advanced Catalyst Development

The amine functionalities of this compound make it a candidate for applications in catalysis, either as a ligand for metal complexes or as a precursor for catalyst support materials. The nitrogen atoms can act as coordination sites for transition metals, creating novel catalysts for various organic transformations. The steric bulk provided by the tert-butyl and methyl groups could influence the selectivity of such catalysts.

Novel Synthetic Route Discovery

While specific, optimized synthetic routes for this compound are not widely published, a logical and efficient pathway can be proposed based on established methodologies for analogous compounds. The most common industrial method for producing aromatic diamines is the catalytic hydrogenation of the corresponding dinitro or nitroamino precursors. researchgate.net

A plausible route would begin with 2-tert-butyl-6-methylaniline. This starting material would undergo nitration to introduce a nitro group at the para position relative to the existing amino group, yielding 2-tert-butyl-6-methyl-4-nitroaniline. The final step would be the reduction of this nitro intermediate to the desired diamine. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney Nickel or palladium-on-carbon, or chemical reduction. researchgate.netkau.edu.sa Green chemistry approaches, such as using water as a solvent during hydrogenation, have proven effective for the synthesis of p-phenylenediamine (B122844). researchgate.net

Table 2: Potential Reagents for the Reduction of 2-tert-butyl-6-methyl-4-nitroaniline

| Reduction Method | Catalyst/Reagent | Solvent | Key Advantages |

| Catalytic Hydrogenation | Raney Ni | Water, Ethanol | High yield, green solvent option, catalyst reusability. researchgate.net |

| Catalytic Hydrogenation | Pd/C (Palladium on Carbon) | Methanol, Ethyl Acetate | High efficiency, common lab reagent. |

| Chemical Reduction | SnCl₂ / HCl | Hydrochloric Acid | Classic laboratory method, effective for small scale. |

| Transfer Hydrogenation | Hydrazine hydrate (B1144303) / FeCl₃ | Methanol | Avoids high-pressure H₂ gas. |

In Silico Design of Novel Diamine-Based Systems

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new materials, circumventing laborious and costly trial-and-error synthesis. acs.org In silico methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be employed to predict the properties of polymers and other systems based on this compound before they are ever synthesized. nih.govresearchgate.net

DFT calculations can be used to determine the electronic structure, reactivity, and optimal geometry of the diamine monomer itself. nih.gov When designing polymers, computational screening can predict key properties like glass transition temperature, thermal stability, mechanical modulus, and chain packing. acs.org For example, MD simulations can model the interactions between polymer chains to assess how the tert-butyl and methyl groups affect solubility and physical properties. This computational-first approach allows researchers to screen vast virtual libraries of potential polymers and identify the most promising candidates for specific applications, from photosensitive materials to advanced composites. acs.orgnih.govacs.org

Table 3: Application of In Silico Methods for Diamine-Based System Design

| Computational Method | Predicted Properties | Research Goal |

| Density Functional Theory (DFT) | Monomer reactivity, bond energies, electronic properties, molecular electrostatic potential. researchgate.net | Assess fundamental reactivity for polymerization and catalysis. |

| Molecular Dynamics (MD) | Polymer chain packing, glass transition temperature, solubility parameters, mechanical strength. acs.org | Predict bulk material properties of novel polymers. |

| Virtual Screening | Binding affinity, interaction modes with metal centers or enzyme active sites. nih.gov | Design of novel catalysts or biologically active molecules. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with macroscopic properties. | Develop models to rapidly estimate properties for new derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.